molecular formula C24H31N5O6 B12375866 E3 Ligase Ligand-linker Conjugate 22

E3 Ligase Ligand-linker Conjugate 22

Cat. No.: B12375866
M. Wt: 485.5 g/mol
InChI Key: HDCPKHYJVQQVIK-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 22: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which involves the use of bifunctional molecules to induce the degradation of specific proteins. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 22 involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This is followed by the attachment of a linker molecule. The synthetic route typically involves:

    Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques, often involving multiple steps of functional group transformations.

    Linker Attachment: The linker is attached to the ligand through a series of coupling reactions, which may involve the use of coupling reagents such as EDCI or DCC.

    Purification: The final product is purified using chromatographic techniques to ensure high purity

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems to handle large quantities of reagents and products .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 22 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of these reactions is the this compound itself, which is then used in the synthesis of PROTAC molecules .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 22 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of target proteins.

    Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, where the degradation of specific proteins can inhibit disease progression.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 22 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 22 can be compared with other similar compounds used in PROTAC technology, such as:

Uniqueness: this compound is unique due to its specific ligand and linker combination, which provides high affinity and specificity for the target protein and E3 ligase, making it a valuable tool in targeted protein degradation .

Properties

Molecular Formula

C24H31N5O6

Molecular Weight

485.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]azetidin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C24H31N5O6/c30-10-12-35-11-9-26-5-7-27(8-6-26)17-14-28(15-17)16-1-2-18-19(13-16)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,17,20,30H,3-12,14-15H2,(H,25,31,32)

InChI Key

HDCPKHYJVQQVIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CCN(CC5)CCOCCO

Origin of Product

United States

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